
2,3,4-Trichlorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Trichlorobenzoyl chloride is an organic compound with the chemical formula C7H2Cl3OCl. It is a chlorinated derivative of benzoyl chloride and is used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Métodos De Preparación
2,3,4-Trichlorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the chlorination of benzoyl chloride in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms at the 2, 3, and 4 positions on the benzene ring. Industrial production methods often involve the use of thionyl chloride or phosphorus trichloride as chlorinating agents.
Análisis De Reacciones Químicas
2,3,4-Trichlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trichlorobenzoic acid.
Reduction: It can be reduced to form 2,3,4-trichlorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, phosphorus trichloride, and lithium aluminum hydride. The major products formed from these reactions are amides, esters, and alcohols.
Aplicaciones Científicas De Investigación
2,3,4-Trichlorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the preparation of biologically active molecules and as a building block in the synthesis of complex natural products.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,4-Trichlorobenzoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
2,3,4-Trichlorobenzoyl chloride can be compared with other chlorinated benzoyl chlorides, such as 2,4,6-trichlorobenzoyl chloride and 3,5-dichlorobenzoyl chloride. While all these compounds share similar reactivity due to the presence of the benzoyl chloride group, this compound is unique in its specific substitution pattern, which can influence its reactivity and the types of products formed.
Similar compounds include:
- 2,4,6-Trichlorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
- 2,4-Dichlorobenzoyl chloride
These compounds are used in similar applications but may exhibit different reactivity and selectivity based on their substitution patterns.
Propiedades
Número CAS |
6660-54-4 |
|---|---|
Fórmula molecular |
C7H2Cl4O |
Peso molecular |
243.9 g/mol |
Nombre IUPAC |
2,3,4-trichlorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl4O/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H |
Clave InChI |
TVZDIFXOIOIPJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


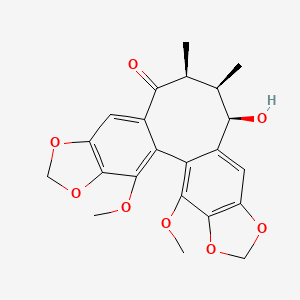


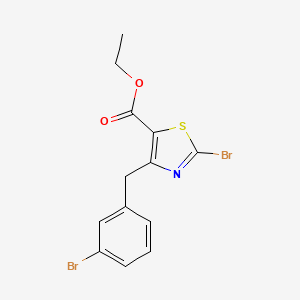

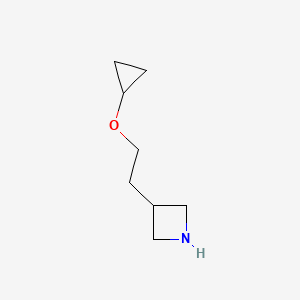


![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)

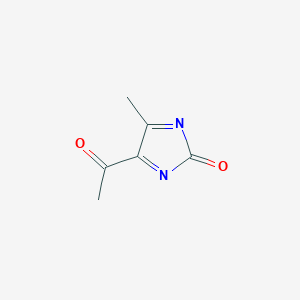
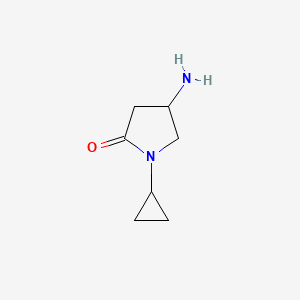

![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
